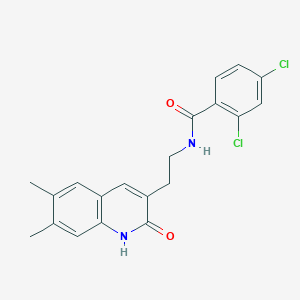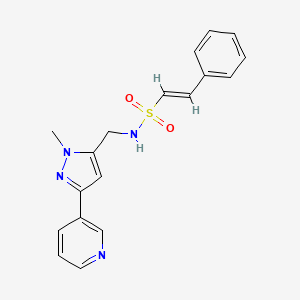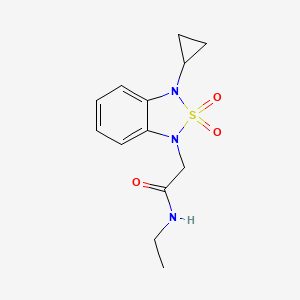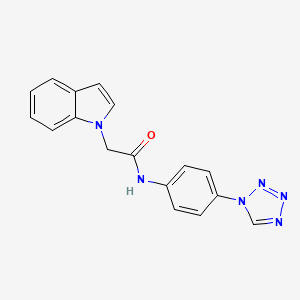![molecular formula C18H19ClN4O B2671531 5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2379952-82-4](/img/structure/B2671531.png)
5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H19ClN4O and its molecular weight is 342.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on the synthesis of pyridine derivatives and their structural characterization using various spectroscopic techniques. For example, studies have reported on the synthesis of pyridine derivatives using novel protocols and analyzed their structures through X-ray diffraction, spectroscopic analysis (FT-IR, FT-R, NMR), and other techniques. These studies contribute to the understanding of the structural features, supramolecular structure, and interactions such as hydrogen bonding in pyridine derivatives (Tranfić et al., 2011).
Optical and Electronic Properties
Research on pyridine derivatives also includes investigations into their optical and electronic properties. This involves examining the absorption and fluorescence spectra of these compounds in various solvents and under different conditions. Such studies are crucial for applications in materials science, where these compounds may be used in optoelectronic devices or as sensors (Jukić et al., 2010).
Heterocyclic Synthesis
The preparation of heterocyclic N-oxides and the development of efficient methods for synthesizing heterocyclic compounds are also areas of focus. These compounds have broad applications in pharmaceuticals, agrochemicals, and dyes. Methods that improve the yield and efficiency of synthesizing these compounds are valuable for industrial and research purposes (Zhong et al., 2004).
Antimicrobial and Antioxidant Activities
Some studies have explored the synthesis of pyridine derivatives for evaluating their biological activities. For instance, the synthesis and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted, with some compounds showing antimicrobial and antioxidant activities. Such research highlights the potential of pyridine derivatives in developing new therapeutic agents (Flefel et al., 2018).
Corrosion Inhibition
Pyrazolopyridine derivatives have been synthesized and investigated for their potential as corrosion inhibitors for metals in acidic environments. This research is relevant for protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (Dandia et al., 2013).
Propriétés
IUPAC Name |
5-chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-13-4-2-6-17(22-13)24-12-14-5-3-7-23(11-14)18-16(19)8-15(9-20)10-21-18/h2,4,6,8,10,14H,3,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOMLLCZWABREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=C(C=C(C=N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)



![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)



![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)
![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)

![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)